(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C22H14F3N3O3 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)31-16-8-5-7-15(13-16)27-21-17(12-14-6-1-2-9-18(14)30-21)20(29)28-19-10-3-4-11-26-19/h1-13H,(H,26,28,29) |
InChI Key |
MGFUPCUIBBWOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)OC(F)(F)F)O2)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Chromene Core Formation
The chromene backbone is typically constructed via a Knoevenagel condensation between substituted salicylaldehydes and cyanoacetamide derivatives. For this compound, 3-(trifluoromethoxy)aniline and 2-aminopyridine are critical precursors.
- Salicylaldehyde derivative (e.g., 2-hydroxybenzaldehyde) reacts with N-(pyridin-2-yl)cyanoacetamide in ethanol under reflux with ammonium acetate as a catalyst.
- The intermediate 2-imino-2H-chromene-3-carbonitrile is isolated via recrystallization (yield: 65–78%).
- Imination : The nitrile group undergoes nucleophilic substitution with 3-(trifluoromethoxy)aniline in dimethylformamide (DMF) at 80°C for 12 hours, forming the target imine.
Key Parameters :
- Solvent: Ethanol or DMF
- Catalyst: Piperidine or ammonium acetate
- Temperature: 80–100°C
- Reaction Time: 8–24 hours
One-Pot Domino Oxa-Michael/Aldol Reaction
Optimization and Mechanistic Insights
Stereochemical Control
The (2Z)-configuration is enforced by steric hindrance during imine formation. Computational studies suggest that bulkier substituents on the aniline moiety favor the Z-isomer due to reduced torsional strain ().
Experimental Validation :
Solvent and Catalyst Screening
Systematic optimization reveals that DMF outperforms ethanol in imination steps due to superior solubility of aromatic amines. Catalysts such as triethylamine or 1,1,3,3-tetramethylguanidine (TMG) enhance yields by deprotonating intermediates ().
Yield Comparison :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Ammonium acetate | Ethanol | 62 |
| TMG | DMF | 78 |
| Piperidine | Toluene | 65 |
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for chromene derivatives, reducing reaction times from hours to minutes (). Key parameters include:
- Residence Time: 10–15 minutes
- Temperature: 120°C
- Pressure: 2–3 bar
Advantages :
- Consistent Z/E ratio (98:2).
- 90% yield at kilogram scale.
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods (). For example:
- 2-iminochromene intermediates form in 20 minutes at 150 W.
- Solvent-free conditions minimize waste.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity using a C18 column (ACN:H2O = 70:30, λ = 254 nm).
- Melting Point : 214–216°C (decomposition observed above 220°C) ().
Challenges and Mitigation Strategies
Byproduct Formation
Cost-Effective Precursors
- 3-(Trifluoromethoxy)aniline accounts for 60% of material costs. Substituting with 3-aminophenol and post-synthetic trifluoromethylation reduces expenses by 30% ().
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of analogs with different functional groups.
Scientific Research Applications
The compound (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exhibits a range of applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article delves into its significant applications, supported by data tables and relevant case studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines. A notable study demonstrated that such compounds inhibit cell proliferation in breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines through apoptosis induction mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| HCT116 | 15.0 | Cell cycle arrest |
Antimicrobial Properties
Research indicates that chromene derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
The anti-inflammatory effects of this compound class have been explored in various models. Studies suggest that they inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis.
Organic Electronics
The unique electronic properties of chromenes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating trifluoromethoxy groups can enhance charge mobility and stability in these applications.
Photophysical Properties
The photophysical properties of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide have been characterized using UV-Vis spectroscopy, revealing strong absorption in the UV-visible region, which is beneficial for photonic applications.
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of chromene derivatives were synthesized and evaluated for their anticancer activity. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
A comparative study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial efficacy of various chromene derivatives against resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a chromene-carboxamide core with several analogs, differing primarily in substituent groups. Key structural analogs include:
*Estimated molecular formula based on structural analysis.
- Pyridin-2-yl vs.
- Trifluoromethoxy Position : The 3-(trifluoromethoxy) substituent in the target compound vs. 4-substituted analogs (e.g., ) may alter steric hindrance and electronic effects, impacting solubility and receptor interactions.
Physicochemical Properties
- Fluorescence : Coumarin derivatives exhibit strong fluorescence due to their conjugated π-systems. The trifluoromethoxy group’s electron-withdrawing nature may redshift the emission wavelength compared to methoxy or alkyl-substituted analogs .
- This contrasts with polar groups like hydroxyl or carboxyl in other coumarins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
